molecular formula C21H24N6O B2937948 1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one CAS No. 2415461-88-8

1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one

Cat. No.: B2937948
CAS No.: 2415461-88-8
M. Wt: 376.464
InChI Key: DMTBJJCZCRPDNB-UHFFFAOYSA-N
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Description

1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a benzyl group and a pyrazolyl-pyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-pyrazinyl intermediate, which is then coupled with a pyrrolidinone derivative. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl and pyrazolyl-pyrazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-one: shares similarities with other pyrazolyl-pyrazinyl derivatives and pyrrolidinone-based compounds.

    Other similar compounds: include 1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-thione and 1-benzyl-4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]amino}methyl)pyrrolidin-2-ol.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-[[[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]amino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-10-16(2)27(25-15)21-20(22-8-9-23-21)24-12-18-11-19(28)26(14-18)13-17-6-4-3-5-7-17/h3-10,18H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTBJJCZCRPDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2NCC3CC(=O)N(C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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